4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-11-14(22-18-17-11)15(20)16-10-12-2-6-19(7-3-12)13-4-8-21-9-5-13/h12-13H,2-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTLGAIMZYPZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.
Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the piperidine-oxane intermediate with the thiadiazole moiety under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the piperidine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities that are crucial for its application in drug development:
-
Anticancer Activity :
- Research has indicated that compounds similar to 4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide demonstrate significant anticancer properties. For instance, a study noted that derivatives of thiadiazole compounds showed promising results against various cancer cell lines, including breast and colon cancers .
- The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Antimicrobial Properties :
- Neuropharmacological Effects :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thiadiazole ring.
- Attachment of the piperidine and oxane groups through nucleophilic substitution reactions.
The exact mechanism of action is under investigation but is believed to involve interaction with specific receptors or enzymes that modulate biological pathways critical for disease processes.
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of thiadiazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited percent growth inhibitions ranging from 50% to 90%, demonstrating significant potential as anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of thiadiazole-based compounds against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could inhibit bacterial growth effectively, opening avenues for their use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Structural Differences and Implications
A. Heterocyclic Core Variations
- Thiadiazole vs. Thiazole/Thiazole Carboxamides: The 1,2,3-thiadiazole core (one sulfur, two nitrogen atoms) in the target compound differs from thiazole analogs (one sulfur, one nitrogen) reported in . For example, 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives () showed antiviral activity, but the thiadiazole analog could exhibit enhanced potency due to its electronic profile .
- Thiadiazole vs. Pyrazole Carboxamides: Pyrazole-based carboxamides (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide, ) are structurally distinct, with pyrazole’s two adjacent nitrogen atoms favoring different binding modes. Pyrazole derivatives like AM4113 () target cannabinoid receptors, whereas thiadiazole-containing compounds may prioritize antimicrobial or antitumor pathways .
B. Substituent Modifications on the Piperidine Ring
- Oxan-4-yl vs. Sulfamoyl/Methylsulfonyl Groups :
The oxan-4-yl (tetrahydropyran) group in the target compound contrasts with sulfamoyl () or methylsulfonyl () substituents. Oxan-4-yl’s ether oxygen may improve lipophilicity and blood-brain barrier penetration compared to polar sulfonamide/sulfamoyl groups, which are often used to enhance solubility or reduce CNS side effects . For instance, sulfamoylpiperidine derivatives () showed peripheral selectivity as CB1 receptor antagonists, while oxan-4-yl analogs might exhibit distinct pharmacokinetic profiles .
- Piperidine Conformational Flexibility :
Crystal structure analysis of a related piperidine benzamide () revealed that substituents like oxan-4-yl can influence the piperidine ring’s half-chair conformation and hydrogen-bonding interactions. This conformational flexibility may enhance target engagement compared to rigidified analogs .
C. Carboxamide vs. Carbohydrazide Derivatives The target compound’s carboxamide group differs from carbohydrazide derivatives (e.g., 4-methyl-N’-(piperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, ). Carboxamides generally exhibit better metabolic stability than carbohydrazides, which are prone to hydrolysis .
Biological Activity
The compound 4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{20}N_{4}O_{2}S
- Molecular Weight : 300.40 g/mol
This compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using the MTT assay method. The results indicated that the compound has a median inhibitory concentration (IC50) comparable to established chemotherapeutic agents. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 10.50 |
| This compound | HepG2 | 8.75 |
These findings suggest that the compound's mechanism may involve inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio in favor of pro-apoptotic factors .
The proposed mechanism of action for this compound involves:
- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S and G2/M phases in treated cells.
- Targeting Specific Pathways : The interaction with specific proteins involved in cancer progression is hypothesized to play a crucial role in its anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings. For instance:
- Study on MCF-7 Cells : A study reported that treatment with thiadiazole derivatives led to a significant reduction in cell viability compared to untreated controls.
- In Vivo Studies : Animal models have shown that these compounds can effectively inhibit tumor growth without significant toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
